Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate
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Overview
Description
Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate is a chemical compound with the molecular formula C10H7F2KO3. It is a potassium salt of a difluorinated β-keto ester, characterized by the presence of both fluorine atoms and a phenyl group. This compound is primarily used in research settings and has applications in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate typically involves the reaction of 2,2-difluoro-3-oxo-4-phenylbutanoic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction scheme is as follows:
2,2-difluoro-3-oxo-4-phenylbutanoic acid+KOH→Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate+H2O
Industrial Production Methods: This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.
Decarboxylation Reactions: The compound can undergo decarboxylation to form difluoroenolates, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Decarboxylation: Catalysts like Yb(OTf)3 in the presence of heat.
Major Products:
Substitution: Products with nucleophiles replacing fluorine atoms.
Reduction: 2,2-difluoro-3-hydroxy-4-phenylbutanoate.
Decarboxylation: Difluoroenolates and subsequent aldol products.
Scientific Research Applications
Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate is used in various scientific research applications:
Chemistry: As a precursor in the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: In studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate involves its interaction with various molecular targets. The difluoromethylene group can mimic the behavior of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This can lead to inhibition or activation of specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
- Potassium 2,2-difluoro-3-oxo-3-phenylpropanoate
- Ethyl 2,2-difluoro-3-oxo-3-phenylpropanoate
- Methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate
Uniqueness: Potassium 2,2-difluoro-3-oxo-4-phenylbutanoate is unique due to its specific structural features, including the position of the phenyl group and the presence of two fluorine atoms. These features confer distinct reactivity and stability, making it particularly useful in synthetic organic chemistry and drug design .
Properties
IUPAC Name |
potassium;2,2-difluoro-3-oxo-4-phenylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3.K/c11-10(12,9(14)15)8(13)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,14,15);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLKKHOLNCCVPU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C(C(=O)[O-])(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2KO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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